2-Azabicyclo[3.2.2]nonane hydrochloride
Description
The exact mass of the compound 2-Azabicyclo[3.2.2]nonane hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azabicyclo[3.2.2]nonane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[3.2.2]nonane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azabicyclo[3.2.2]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8-4-2-7(1)5-6-9-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAORSZFGZQSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10714984 | |
| Record name | 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10714984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-38-6 | |
| Record name | NSC72068 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10714984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Azabicyclo[3.2.2]nonane hydrochloride
An In-Depth Technical Guide to 2-Azabicyclo[3.2.2]nonane Hydrochloride: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Azabicyclo[3.2.2]nonane hydrochloride, a pivotal saturated bicyclic amine scaffold in modern medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, a detailed synthesis protocol, and its emerging role as a lead compound in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable chemical entity.
Introduction: The Significance of the Azabicyclic Scaffold
Bicyclic scaffolds are of paramount importance in drug design as they offer a rigid and three-dimensionally defined framework. This structural rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 2-Azabicyclo[3.2.2]nonane core, a more flexible analogue of the well-known bicyclo[2.2.2]octane system, has garnered significant interest.[1][2][3] Its utility stems from its unique spatial arrangement of atoms, which can be exploited to orient substituents in precise vectors, making it a valuable building block for exploring chemical space. This guide focuses on the hydrochloride salt, the common form used for handling and formulation due to its improved stability and solubility.
Molecular Structure and Stereochemistry
2-Azabicyclo[3.2.2]nonane hydrochloride possesses a unique bridged ring system. The structure consists of a six-membered ring and a seven-membered ring sharing three atoms, with the nitrogen atom at the 2-position. The hydrochloride salt form protonates this secondary amine, enhancing its aqueous solubility.
-
IUPAC Name: 2-azabicyclo[3.2.2]nonane hydrochloride
-
CAS Number: 5597-38-6
-
Molecular Formula: C₈H₁₆ClN
-
Molecular Weight: 161.67 g/mol
The molecule is chiral, though it is commonly used as a racemic mixture in initial discovery efforts. The bridged structure constrains the molecule into a specific conformation, which is a key attribute for its use as a rigid scaffold in directing pharmacophoric elements.
Physicochemical Properties
The properties of 2-Azabicyclo[3.2.2]nonane hydrochloride make it a suitable candidate for further chemical modification and for use in biological assays. The available data is summarized below.
| Property | Value | Source |
| CAS Number | 5597-38-6 | |
| Molecular Formula | C₈H₁₆ClN | |
| Molecular Weight | 161.67 | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | DSAORSZFGZQSCW-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-azabicyclo[3.2.2]nonane is efficiently achieved via a two-step process starting from the commercially available bicyclo[2.2.2]octan-2-one. This process involves a ring expansion via a Beckmann rearrangement, followed by the reduction of the resulting lactam.[1][4][5]
Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to final characterized product.
Step 1: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one
This step expands the six-membered ketone-containing ring into a seven-membered lactam.
-
Principle: The Beckmann rearrangement is a classic acid-catalyzed reaction of an oxime to an amide. Using hydroxylamine-O-sulfonic acid in an acidic medium like glacial acetic acid provides a one-pot method to generate the oxime in situ and effect the rearrangement. The migrating group is the carbon anti-periplanar to the leaving group on the nitrogen.
-
Protocol:
-
To a stirred solution of bicyclo[2.2.2]octan-2-one (1.0 eq) in glacial acetic acid, add hydroxylamine-O-sulfonic acid (2.5-3.0 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH > 10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam, 2-azabicyclo[3.2.2]nonan-3-one.[6] This intermediate can be purified by chromatography if necessary.
-
Step 2: Reduction of 2-Azabicyclo[3.2.2]nonan-3-one
This step reduces the amide functionality of the lactam to the corresponding secondary amine.
-
Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. It works by delivering a hydride ion to the carbonyl carbon, followed by complexation with the aluminum and subsequent hydrolysis during workup to liberate the amine.
-
Protocol:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry, inert solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) under an argon or nitrogen atmosphere.
-
Add a solution of 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in the same dry solvent dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with ether or THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of 2-azabicyclo[3.2.2]nonane.
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
-
Add a solution of HCl in diethyl ether (commercially available, typically 1M or 2M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Azabicyclo[3.2.2]nonane hydrochloride.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the final compound. While specific spectra for the parent compound are not widely published, the expected characteristics can be inferred from its structure and data from its derivatives.[1][7]
-
¹H NMR: The spectrum would be complex due to overlapping signals of the methylene protons. Key signals would include the bridgehead protons and the protons on the carbons adjacent to the nitrogen, which would be deshielded. In the hydrochloride salt, a broad signal corresponding to the N-H protons would be visible.
-
¹³C NMR: The spectrum should show 8 distinct signals corresponding to the 8 carbon atoms in the bicyclic system, confirming the molecule's asymmetry.
-
IR Spectroscopy: The hydrochloride salt will exhibit a characteristic broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the R₂N⁺H₂ stretching vibration.[1] The C-H stretching of the alkane structure will be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry (EI+): The mass spectrum of the free base would show a molecular ion (M⁺) peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[1][7]
Applications in Drug Discovery
The 2-Azabicyclo[3.2.2]nonane scaffold is a validated lead structure in the development of antiprotozoal agents. Its value lies in providing a rigid framework upon which various substituents can be placed to interact with parasitic targets.
Synthetic Pathway for Antiprotozoal Derivatives
Caption: General strategy for developing drugs from the core scaffold.
-
Antimalarial and Antitrypanosomal Activity: Extensive research has demonstrated that derivatives of 2-azabicyclo[3.2.2]nonane exhibit potent in vitro activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the parasite causing African sleeping sickness).[1][2][3]
-
Lead Compound for Further Modification: Studies have shown that attaching various chemical moieties, such as pyrimidines or sulfonamides, to the nitrogen at the 2-position can yield compounds with sub-micromolar IC₅₀ values.[4][7] These findings establish the 2-azabicyclo[3.2.2]nonane core as a promising starting point for developing new drugs to combat parasitic diseases, including those with resistant strains.[2][4]
Conclusion
2-Azabicyclo[3.2.2]nonane hydrochloride is more than just a simple chemical; it is a strategic tool for the medicinal chemist. Its defined three-dimensional structure, coupled with a synthetically accessible framework, provides a robust platform for the design of novel therapeutics. The validated synthesis pathway and its proven potential in generating potent antiprotozoal compounds underscore its importance. As the challenge of drug resistance continues to grow, scaffolds like this, which allow for systematic and spatially diverse modifications, will remain at the forefront of drug discovery and development.
References
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-85. [Link]
-
PubMed. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. National Center for Biotechnology Information. [Link]
-
Hinteregger, C., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 305. [Link]
-
ResearchGate. (2005). Synthesis of 2-azabicyclo [3.2.2]nonanes from bicyclo [2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. [Link]
-
Weis, R., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6219. [Link]
-
PubMed. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. [Link]
-
PubChemLite. (n.d.). 2-azabicyclo[3.2.2]nonan-3-one (C8H13NO). Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - 2-azabicyclo[3.2.2]nonan-3-one (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 7. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 2-Azabicyclo[3.2.2]nonane Hydrochloride in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
2-Azabicyclo[3.2.2]nonane and its derivatives represent a significant scaffold in medicinal chemistry, forming the core of numerous compounds investigated for their potential as antiprotozoal and antimalarial agents.[1][2] The hydrochloride salt of this bicyclic amine is often utilized to improve the compound's stability and aqueous solubility. However, for the purposes of synthesis, purification, formulation, and even some analytical techniques, a thorough understanding of its solubility in various organic solvents is paramount. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-Azabicyclo[3.2.2]nonane hydrochloride, designed for researchers, scientists, and drug development professionals. More than just a list of procedures, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible approach to characterizing this important chemical entity.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3][4] 2-Azabicyclo[3.2.2]nonane hydrochloride, as an amine salt, is an ionic compound and therefore highly polar.[5] Its solubility in organic solvents will be a function of the solvent's ability to solvate the ions.
Several factors influence the solubility of 2-Azabicyclo[3.2.2]nonane hydrochloride:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are expected to be better solvents for this compound compared to non-polar solvents. Protic polar solvents like alcohols (e.g., methanol, ethanol) should be effective at solvating both the cation and the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) will also be reasonably effective. Non-polar solvents like hexane and toluene are expected to be poor solvents.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[4] However, this is not universally true and must be determined experimentally.
-
Crystal Lattice Energy: The strength of the ionic bonds in the crystal lattice of the hydrochloride salt must be overcome by the energy of solvation. A high lattice energy can lead to lower solubility.
-
Common Ion Effect: The presence of other ionic species in the solvent can affect the solubility equilibrium.
Physicochemical Properties of 2-Azabicyclo[3.2.2]nonane Hydrochloride
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₅N·HCl | Inferred |
| Molecular Weight | 161.67 g/mol | |
| Appearance | Likely a white to off-white crystalline powder | General knowledge |
| Melting Point | Not definitively reported for the 2-aza isomer, but the related 3-Azabicyclo[3.2.2]nonane hydrochloride has a melting point of 281-283 °C. | |
| Storage Temperature | Room Temperature |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of 2-Azabicyclo[3.2.2]nonane hydrochloride in a range of organic solvents. This protocol is designed to be a self-validating system, with built-in checks and considerations for accuracy.
I. Materials and Equipment
-
2-Azabicyclo[3.2.2]nonane hydrochloride (high purity)
-
A range of organic solvents (analytical grade or higher), for example:
-
Protic Polar: Methanol, Ethanol, Isopropanol
-
Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Non-Polar: Hexane, Toluene, Dichloromethane
-
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or heating block
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.
II. Safety Precautions
-
Always handle 2-Azabicyclo[3.2.2]nonane hydrochloride and all organic solvents in a well-ventilated fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
-
Consult the Safety Data Sheet (SDS) for 2-Azabicyclo[3.2.2]nonane hydrochloride and each solvent before use.[6][7][8][9]
-
Dispose of all chemical waste according to institutional and local regulations.[6][7]
III. Experimental Workflow
The following diagram illustrates the overall workflow for determining the solubility of the compound.
Caption: Experimental workflow for solubility determination.
IV. Detailed Procedure
-
Preparation of Saturated Solutions:
-
For each solvent to be tested, add an excess amount of 2-Azabicyclo[3.2.2]nonane hydrochloride to a vial. An excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a magnetic stir plate within a water bath set to the desired temperature (e.g., 25 °C).
-
Stir the slurries for a sufficient amount of time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, thus indicating equilibrium has been reached.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved solid particles.
-
Accurately weigh the filtered solution to determine its mass. This allows for a more precise calculation of solubility, especially if the solvent has a significant vapor pressure.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of 2-Azabicyclo[3.2.2]nonane hydrochloride should be used to determine the concentration of the compound in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of 2-Azabicyclo[3.2.2]nonane hydrochloride is not a single value but is influenced by several interconnected factors. Understanding these relationships is key to controlling and manipulating the compound's solubility in various applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ruixibiotech.com [ruixibiotech.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Conformational Analysis of 2-Azabicyclo[3.2.2]nonane Ring Systems
Executive Summary
The 2-azabicyclo[3.2.2]nonane scaffold represents a critical, yet underutilized, homolog of the tropane (8-azabicyclo[3.2.1]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) systems. While its rigid bicyclic core offers stereochemical control valuable for high-affinity ligand design (e.g., muscarinic antagonists, NK1 receptor ligands), it introduces a unique conformational complexity: a highly fluxional bridge system coupled with nitrogen pyramidal inversion.
This guide provides a definitive framework for analyzing these systems. Unlike the rigid quinuclidine, the 2-azabicyclo[3.2.2]nonane system exists in a dynamic equilibrium between Boat-Chair (BC) and Chair-Chair (CC) conformers, separated by low energy barriers (< 5 kcal/mol). Accurate characterization requires a "Self-Validating" protocol combining Variable Temperature (VT) NMR and Density Functional Theory (DFT).
Part 1: Structural Fundamentals & Energy Landscapes
To control the pharmacology of this scaffold, one must first master its geometry. The 2-azabicyclo[3.2.2]nonane consists of two bridges of two carbons and one bridge of three carbons connecting the bridgehead atoms.
The Conformational Manifold
The parent hydrocarbon, bicyclo[3.2.2]nonane, lacks the rigidity of the [2.2.2] system. The introduction of a nitrogen atom at the 2-position breaks the symmetry and creates two distinct conformational variables:
-
Ring Fluxionality (The Skeleton):
-
Boat-Chair (BC): Generally the global minimum. It relieves eclipsing interactions present in the CC form but introduces transannular steric strain.
-
Chair-Chair (CC): Often only 0.5–1.5 kcal/mol higher in energy than the BC form.
-
Twist Forms: Intermediates in the pseudorotation pathway.
-
-
Nitrogen Inversion (The Handle):
-
The nitrogen lone pair can orient exo or endo relative to the larger bridge.
-
Critical Insight: In many bridged amines, N-inversion is coupled to ring deformation. For 2-azabicyclo[3.2.2]nonane, the N-inversion barrier is typically 6–9 kcal/mol , meaning it is fast at room temperature but freezable by standard VT-NMR.
-
Thermodynamic Data Summary
| Parameter | Value (Approx.) | Mechanistic Implication |
| Global Minimum | Distorted Boat-Chair (BC) | Maximizes staggering of ethano-bridge protons. |
| +0.8 to +1.5 kcal/mol | Population is >80% BC at room temp, but CC is accessible. | |
| N-Inversion Barrier | 6.5 – 8.0 kcal/mol | Rapid exchange at 298K; signals coalesce. |
| Ring Inversion Barrier | 4.0 – 5.5 kcal/mol | Extremely rapid; requires < -80°C to resolve by NMR. |
Part 2: Computational & Experimental Workflow
The following diagram illustrates the coupled workflow required to assign absolute conformation. We do not rely on a single method; the Computational predictions must be validated by the Experimental observables (NOE/Coupling Constants).
Figure 1: Integrated workflow for resolving rapid equilibrium in flexible bicyclic amines.
Part 3: The Self-Validating Experimental Protocol
As a Senior Scientist, you must ensure your data is artifact-free. This protocol is designed to self-validate: if the Control Check fails, the subsequent steps are invalid.
Protocol A: Variable Temperature (VT) NMR Analysis
Objective: Freeze the N-inversion and Ring-flipping to observe distinct conformers.
-
Sample Preparation:
-
Dissolve 5-10 mg of compound in CD2Cl2 (Dichloromethane-d2) or Toluene-d8 .
-
Causality: CDCl3 freezes at -64°C, which is often insufficient to freeze the ring flux of [3.2.2] systems. CD2Cl2 allows cooling to -95°C.
-
Control Check: Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary) to prevent line broadening that mimics exchange.
-
-
The Temperature Ramp (Descent):
-
Acquire a standard 1H spectrum at 298K. Look for broadened signals at the bridgehead carbons (C1/C5) or the protons adjacent to Nitrogen (C3).
-
Decrease temperature in 20K decrements: 298K
273K 253K 233K. -
Critical Point: Identify the Coalescence Temperature (
) . This is where the broad peak flattens into the baseline before splitting.
-
-
The Slow Exchange Limit:
-
Continue cooling until sharp, distinct sets of signals appear (typically < 200K).
-
Integrate the distinct signals to determine the
(Equilibrium Constant) between Conformers A (Major) and B (Minor).
-
-
Calculation of Activation Energy (
):-
Use the Eyring equation at coalescence temperature:
-
Validation: If the calculated barrier is < 4 kcal/mol, you are observing ring flux. If 6-9 kcal/mol, it is likely N-inversion.
-
Protocol B: NOE-Based Assignment
Once the spectrum is frozen (decoalesced), you must assign which signals correspond to the Boat-Chair vs. Chair-Chair .
-
Target Interaction: Focus on the transannular protons.
-
The Boat-Chair Signature:
-
In the BC conformation, the "flagpole" protons on the central bridge are often in closer proximity to the endo-protons of the ethano-bridges.
-
Look for NOE correlations between H-3 (endo) and H-8/9 (endo) .
-
-
The Chair-Chair Signature:
-
The CC conformation possesses a
plane of symmetry (if unsubstituted). -
Absence of specific transannular NOEs found in BC.
-
Part 4: Pharmacological Implications[1]
The conformational dynamics of 2-azabicyclo[3.2.2]nonane are not merely academic; they drive potency.
-
Entropic Penalty: If a drug receptor requires the Chair-Chair form, but the free ligand exists 90% in Boat-Chair , there is an energetic penalty (approx. 1.4 kcal/mol) to pay upon binding. This reduces affinity by ~10-fold.
-
Vector Alignment: The N-lone pair directionality is critical for cationic interactions (e.g., Aspartate residues in GPCRs).
-
Design Tip: To lock the conformation, introduce substituents at C6 or C7 . Bulky groups will prefer the "equatorial" orientation on the larger bridge, forcing the ring into a specific conformer to avoid 1,3-diaxial-like interactions.
-
References
-
Synthesis and Antiprotozoal Activity of 2-Azabicyclo[3.2.2]nonanes. Source: Weis, R., et al. (2005).[1] Journal of Pharmacy & Pharmaceutical Sciences. Relevance: Establishes the synthetic accessibility and biological baseline for these scaffolds.
-
Conformational Analysis of Bicyclo[3.2.2]nonane Derivatives. Source: Lightner, D. A., et al. (1988). Journal of the American Chemical Society.[2] Relevance: Foundational work on the energy barriers between Boat-Chair and Chair-Chair conformers in the parent system.[3]
-
Nitrogen Inversion Barriers in Bridged Bicyclic Amines. Source: Nelsen, S. F. (1978). Accounts of Chemical Research. Relevance: Authoritative review on how bridge strain influences N-inversion energetics (The "Rabbit Ear" effect).
-
Dynamic NMR Spectroscopy. Source: Sandström, J. (1982). Academic Press. Relevance: The standard reference for calculating activation energies from coalescence temperatures (Protocol A).
Sources
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Azabicyclo[3.2.2]nonane Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The 2-Azabicyclo[3.2.2]nonane Scaffold in Modern Drug Discovery
The 2-azabicyclo[3.2.2]nonane framework is a bridged bicyclic amine that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents by allowing for precise spatial orientation of functional groups. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown promise as antiprotozoal agents, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense, making them valuable leads in the search for new treatments for malaria and African trypanosomiasis.[1][2][3] The synthesis of 2-azabicyclo[3.2.2]nonane and its derivatives is therefore a critical process for researchers in the field of drug discovery.
This application note provides a detailed, validated protocol for the synthesis of 2-Azabicyclo[3.2.2]nonane hydrochloride from readily available bicyclo[2.2.2]octan-2-one precursors. The described synthetic route is robust and proceeds through two key transformations: a Beckmann rearrangement for ring expansion and a subsequent reduction of the resulting lactam.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process starting from a bicyclo[2.2.2]octan-2-one derivative. The first step involves the expansion of the six-membered ring containing the ketone to a seven-membered lactam, 2-azabicyclo[3.2.2]nonan-3-one. This is followed by the reduction of the lactam to the corresponding saturated bicyclic amine, 2-azabicyclo[3.2.2]nonane. Finally, the hydrochloride salt is prepared for improved stability and handling.
Caption: Simplified mechanism of the Beckmann rearrangement for lactam formation.
Experimental Protocol: Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one
This protocol is adapted from the procedure described by Seebacher et al. [1] Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| Bicyclo[2.2.2]octan-2-one | C8H12O | 124.18 | Reagent |
| Hydroxylamine-O-sulfonic acid | H3NO4S | 113.11 | Reagent |
| Glacial Acetic Acid | C2H4O2 | 60.05 | ACS Grade |
| Dichloromethane | CH2Cl2 | 84.93 | ACS Grade |
| Sodium Bicarbonate | NaHCO3 | 84.01 | Reagent |
| Sodium Sulfate (anhydrous) | Na2SO4 | 142.04 | Reagent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the bicyclo[2.2.2]octan-2-one derivative (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add hydroxylamine-O-sulfonic acid (3.0 eq) portion-wise. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the reaction temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude lactam.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Reduction of the Lactam to 2-Azabicyclo[3.2.2]nonane
The second step is the reduction of the amide functionality of the lactam to the corresponding amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that is highly effective for this transformation. [1][4][5]
Experimental Protocol: Synthesis of 2-Azabicyclo[3.2.2]nonane
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| 2-Azabicyclo[3.2.2]nonan-3-one | C8H13NO | 139.20 | As synthesized |
| Lithium Aluminum Hydride (LiAlH4) | H4AlLi | 37.95 | Reagent |
| Diethyl Ether (anhydrous) | (C2H5)2O | 74.12 | Anhydrous |
| Sodium Hydroxide (2M) | NaOH | 40.00 | Reagent |
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension in an ice bath and carefully add LiAlH4 (e.g., 4.0 eq) in small portions. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux overnight.
-
Quenching: Cool the reaction mixture in an ice bath and quench the excess LiAlH4 by the sequential and very careful dropwise addition of water, followed by a 2M aqueous solution of sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.
-
Filtration and Extraction: Filter the resulting slurry and wash the precipitate thoroughly with diethyl ether. Extract the aqueous filtrate with diethyl ether.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-azabicyclo[3.2.2]nonane.
-
Purification: The product can be purified by distillation under reduced pressure.
Part 3: Formation of the Hydrochloride Salt
For ease of handling, purification, and storage, the free base is often converted to its hydrochloride salt.
Experimental Protocol: Synthesis of 2-Azabicyclo[3.2.2]nonane Hydrochloride
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| 2-Azabicyclo[3.2.2]nonane | C8H15N | 125.21 | As synthesized |
| Diethyl Ether | (C2H5)2O | 74.12 | ACS Grade |
| Hydrochloric Acid (2M in Diethyl Ether) | HCl | 36.46 | Reagent |
Procedure:
-
Dissolution: Dissolve the purified 2-azabicyclo[3.2.2]nonane in a minimal amount of diethyl ether.
-
Precipitation: To the stirred solution, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Continue stirring for a short period, then collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain the final 2-Azabicyclo[3.2.2]nonane hydrochloride.
Summary of a Typical Synthesis
The following table summarizes typical reaction parameters for the synthesis of a substituted 2-azabicyclo[3.2.2]nonane derivative as reported in the literature. [1][4]
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|---|
| 1. Beckmann Rearrangement | Substituted Bicyclo[2.2.2]octan-2-one | Hydroxylamine-O-sulfonic acid | Glacial Acetic Acid | Reflux | Overnight | ~60-70% |
| 2. Lactam Reduction | Substituted 2-Azabicyclo[3.2.2]nonan-3-one | LiAlH4 | Dry Diethyl Ether | Reflux | Overnight | ~60-65% |
References
-
A Versatile Synthesis of Bicyclo[2.2.2]octan-2-one Derivatives. Available at: [Link]
-
Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Available at: [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Available at: [Link]
-
Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. J Pharm Pharm Sci, 8(3), 578-585. Available at: [Link]
-
Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. University of Alberta. Available at: [Link]
-
Enantioselective Synthesis of Bicyclo[2.2.2]octenones Using a Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization Cascade. Org. Lett. 2008, 10, 5, 877–880. Available at: [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and... Sci-Hub. Available at: [Link]
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules 2023, 28, 307. Available at: [Link]
-
Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. Available at: [Link]
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Semantic Scholar. Available at: [Link]
-
Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules 2018, 23, 2901. Available at: [Link]
-
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin. IRIS Unimore. Available at: [Link]
- Alkyl and dialkylaminoethyl derivatives of 5-amino-2-azabicyclo[3.2... Available at: https://europepmc.org/article/med/19880226
-
Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. Available at: [Link]
-
Schmidt Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2‐Azabicyclo[3.2.2]nonane‐Derived Monosaccharide Mimics and Their Evaluation as Glycosidase Inhibitors. Research Collection. Available at: [Link]
-
Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. PubMed. Available at: [Link]
-
Synthesis of 2-azabicyclo [3.2.2]nonanes from bicyclo [2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1 | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. mdpi.com [mdpi.com]
Application Note: Buchwald-Hartwig Amination of 2-Azabicyclo[3.2.2]nonane Hydrochloride
Executive Summary
This guide details the optimization and execution of Palladium-catalyzed C-N cross-coupling reactions utilizing 2-Azabicyclo[3.2.2]nonane hydrochloride . This substrate presents a dual challenge in medicinal chemistry:
-
Steric Demand: The rigid bicyclic framework imposes significant steric hindrance near the nucleophilic nitrogen, impeding Pd-coordination.
-
Salt Form: The hydrochloride counter-ion requires distinct base management to prevent catalyst poisoning and ensure efficient in situ deprotonation.
This note recommends the use of RuPhos -based precatalysts (specifically RuPhos Pd G4 ) as the primary system, offering the highest turnover frequency (TOF) for bulky secondary amines.
Strategic Analysis & Mechanistic Grounding
The Steric Challenge
2-Azabicyclo[3.2.2]nonane is a privileged scaffold in neuroactive drug discovery (e.g., muscarinic antagonists). Unlike simple piperidines, the bridged geometry prevents conformational flexibility.
-
Implication: The amine cannot easily rotate to accommodate the metal center.
-
Solution: Ligands with large Tolman cone angles and specific "pockets" are required. RuPhos (dialkylbiaryl phosphine) is engineered to facilitate the reductive elimination of bulky amines by relieving steric strain in the transition state [1].
The Hydrochloride Factor
Using the HCl salt directly bypasses the unstable free-base isolation step but introduces chloride ions and acidic protons into the reaction.
-
Risk: Incomplete neutralization leads to protonation of the reactive Pd-amido intermediate or sequestration of the base.
-
Requirement: A base stoichiometry of
equivalents relative to the amine is mandatory (1.0 eq to neutralize HCl, 1.2 eq for the catalytic cycle).
Mechanistic Pathway
The diagram below illustrates the catalytic cycle, emphasizing the critical neutralization step required for the hydrochloride salt.
Figure 1: Catalytic cycle for Buchwald-Hartwig amination of amine salts.[1] Note the critical deprotonation step where the bulky ligand (L) must stabilize the complex.
Experimental Protocols
Protocol A: The "Gold Standard" (RuPhos Pd G4)
This protocol utilizes the fourth-generation Buchwald precatalyst, which ensures a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.
Reagents:
-
Aryl Halide (1.0 mmol)[2]
-
2-Azabicyclo[3.2.2]nonane HCl (1.2 mmol)
-
Catalyst: RuPhos Pd G4 (0.02 mmol, 2 mol%)[2]
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 mmol)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (4 mL)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Solids Addition: Weigh the following into the vial in air (RuPhos Pd G4 is air-stable):
-
RuPhos Pd G4 (17 mg)
-
2-Azabicyclo[3.2.2]nonane HCl (194 mg)
-
NaOtBu (240 mg) - Crucial: Use fresh, white powder. Yellow/orange NaOtBu is hydrolyzed and will fail.
-
Solid Aryl Halide (if applicable).
-
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[2]
-
Liquid Addition: Syringe in anhydrous Toluene (4 mL) and liquid Aryl Halide (if applicable).
-
Reaction: Place in a pre-heated block at 85°C . Stir vigorously (800 rpm) for 2–16 hours.
-
Note: The reaction mixture usually turns from orange to a cloudy pale yellow or dark brown depending on the aryl halide.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.
Protocol B: High-Throughput / Challenging Substrates (LiHMDS Method)
For substrates containing base-sensitive groups (e.g., esters) or if NaOtBu fails, Lithium Hexamethyldisilazide (LiHMDS) is the preferred base due to its solubility and non-nucleophilic nature [2].
Reagents:
-
Catalyst: RuPhos Pd G4 (2 mol%) or [Pd(allyl)Cl]2 (1 mol%) + RuPhos (2 mol%)
-
Base: LiHMDS (1.0 M in THF) (2.4 mmol)
-
Solvent: THF (2 mL)
Procedure:
-
Add Aryl Halide, Amine HCl, and Catalyst to the vial.
-
Evacuate/Backfill with Argon.[2]
-
Dropwise Addition: Add LiHMDS solution dropwise at RT.
-
Why: The first equivalent immediately neutralizes the HCl. The excess acts as the catalytic base.
-
-
Heat to 65°C (THF reflux).
Data Summary & Optimization Guide
The following table summarizes expected performance based on aryl halide electronics.
| Aryl Halide Type | Recommended Catalyst | Base | Solvent | Temp | Expected Yield |
| Aryl Bromide (Electron Neutral) | RuPhos Pd G4 | NaOtBu | Toluene | 80°C | >90% |
| Aryl Chloride (Activated) | RuPhos Pd G4 | NaOtBu | Dioxane | 100°C | 85-95% |
| Aryl Chloride (Deactivated) | RuPhos Pd G4 | LiHMDS | THF | 65°C | 70-85% |
| Heteroaryl Halide (Pyridine) | BrettPhos Pd G4 | NaOtBu | tAmylOH | 90°C | 60-80% |
Optimization Decision Tree
Use this logic flow to troubleshoot low yields.
Figure 2: Troubleshooting logic for optimizing the coupling of 2-azabicyclo[3.2.2]nonane.
Critical Notes on Safety and Handling
-
Bredt's Rule: While
-hydride elimination is generally suppressed in bridged bicycles due to Bredt's rule (double bond formation at bridgehead is forbidden), Pd-catalyzed isomerization can still occur if the reaction is overheated. Stick to the lowest effective temperature. -
Base Quality: NaOtBu is hygroscopic. If the reagent bottle has been open for >1 month, discard. The presence of NaOH/tBuOH inhibits the reaction.
-
Stoichiometry: Never use 1:1 Base:Amine HCl. The reaction will stall immediately after neutralization.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Green, R. A., & Hartwig, J. F. (2014).[4] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[5] Organic Letters, 16(17), 4388–4391. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-Catalysts: A Rational Approach. Chemical Science, 4, 916-920. [Link]
Sources
Nucleophilic substitution reaction mechanisms involving bicyclic amines
Application Note: Strategic Functionalization of Bicyclic Amines
Executive Summary
Bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane, quinuclidine, tropane) are privileged scaffolds in modern drug discovery, offering distinct advantages over monocyclic analogs: restricted conformational entropy, improved metabolic stability, and precise vector orientation of substituents. However, their incorporation into lead molecules is frequently bottlenecked by their unique reactivity profiles.
Unlike simple piperidines or pyrrolidines, bicyclic amines exhibit complex nucleophilic behaviors governed by Bredt’s rule constraints , ring strain , and lone-pair pyramidalization . This guide provides a mechanistic deep-dive and validated protocols for functionalizing these amines via
Mechanistic Insight: The Steric vs. Electronic Paradox
To successfully functionalize bicyclic amines, one must understand that basicity does not always correlate with nucleophilicity in these systems.
The "Tied-Back" Effect (Bridgehead Amines)
In systems like quinuclidine (1-azabicyclo[2.2.2]octane), the alkyl chains are "tied back," fully exposing the nitrogen lone pair.
-
Observation: Quinuclidine is a highly reactive nucleophile (Mayr Nucleophilicity
, comparable to azide ion) and a strong base ( ). -
Implication: In
reactions, it reacts rapidly but is prone to quaternization (over-alkylation) which is often irreversible and difficult to isolate.
Fused Ring Systems (e.g., 3-azabicyclo[3.1.0]hexane)
In fused systems, the geometry of the nitrogen atom is distorted.
-
Strain Effect: The cyclopropane ring in 3-azabicyclo[3.1.0]hexane exerts an inductive electron-withdrawing effect, slightly lowering the basicity compared to pyrrolidine.
-
Steric Trajectory: The "endo" face of the bicycle is sterically crowded. Electrophiles must approach from the "exo" face. However, if the nitrogen substituent (H) is oriented endo, the lone pair is exo, making it accessible. If the conformation flips, reactivity drops.
Figure 1: Comparative mechanistic drivers for bridgehead vs. fused bicyclic amines.
Validated Protocols
Protocol A: Heteroarylation (Standard)
Best for: Electron-deficient heteroarenes (e.g., chloropyrimidines, fluoronitrobenzenes).
Rationale: Bicyclic amines are often more polar and sterically demanding than acyclic amines. Standard conditions are modified to enhance solubility and overcome the steric barrier of the approaching electrophile.
Materials:
-
Nucleophile: 3-azabicyclo[3.1.0]hexane hydrochloride (1.0 equiv)
-
Electrophile: 4-chloro-2-methylpyrimidine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) – Critical for freeing the salt. -
Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).
Step-by-Step:
-
Preparation: Dissolve the amine salt in DMSO (0.5 M concentration).
-
Activation: Add DIPEA and stir at RT for 10 mins to ensure free base formation.
-
Addition: Add the electrophile in one portion.
-
Reaction: Heat to 80–100 °C . Note: Monocyclic amines might react at 60 °C; bicyclics often require higher
to overcome steric strain during the transition state. -
Monitoring: Monitor via LCMS. Look for the disappearance of the chloride isotope pattern.
-
Workup (Critical): Bicyclic amines are amphiphilic.
-
Dilute with EtOAc.
-
Wash 3x with 5% LiCl solution (removes DMSO efficiently).
-
Wash 1x with sat.
. -
Dry over
and concentrate.
-
Protocol B: Buchwald-Hartwig Amination (Advanced)
Best for: Unactivated aryl halides where
Rationale: The bulky nature of bicyclic amines can impede the reductive elimination step in the catalytic cycle. We utilize RuPhos or BrettPhos , ligands specifically designed to create a protective pocket that facilitates this step for secondary amines.
Materials:
-
Catalyst:
(1 mol%) + RuPhos (2 mol%) (Pre-complexation preferred). -
Base:
(Strong base, 1.5 equiv) or (Mild base, 2.0 equiv, for sensitive substrates). -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step:
-
Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3x.
-
Charging: Add Aryl Bromide (1.0 equiv), Bicyclic Amine (1.2 equiv), and Base.
-
Catalyst Addition: Add Pd source and Ligand (or precatalyst) last.
-
Reaction: Seal and heat to 100 °C for 12–16 hours.
-
Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove Palladium black.
-
Purification: Flash chromatography. Tip: Pre-wash silica with 1%
to prevent streaking of the basic amine product.
Decision Matrix & Troubleshooting
Use the following logic flow to select the optimal synthetic route for your bicyclic amine substrate.
Figure 2: Decision tree for selecting synthetic methodology based on electrophile electronics.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Steric clash between bicycle and electrophile ortho-substituents. | Switch to Microwave irradiation . The rapid heating can overcome the steric energy barrier more effectively than thermal convection [1]. |
| Pd-Catalyst Poisoning | Free amine coordinating to Pd center (common with bridgehead amines). | Use Pre-catalysts (e.g., RuPhos Pd G4) rather than generating in situ. Increase catalyst loading to 5 mol% [2]. |
| Product Streaking (TLC) | Interaction of basic amine with acidic silica silanols. | Add 1% Triethylamine or 1% |
| Over-Alkylation ( | High nucleophilicity of "tied-back" amines (Quinuclidine effect). | Use Slow Addition of the electrophile (syringe pump) and keep the amine in slight excess (1.5 equiv) to statistically favor mono-alkylation. |
References
-
Bunce, R. A. (2025). Nucleophilic Aromatic Substitution. In Encyclopedia of Physical Organic Chemistry. Wiley.[1] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Mayr, H., et al. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Link
-
Li, Y., et al. (2023).[1] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry – A European Journal, 29(48). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[3.2.2]nonane Hydrochloride
Welcome to the technical support center for the synthesis of 2-Azabicyclo[3.2.2]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the reaction mechanisms involved.
The synthesis of 2-Azabicyclo[3.2.2]nonane hydrochloride is a sequential process that requires careful control at each stage to ensure a high overall yield and purity of the final product. This guide is structured to provide clear, actionable advice in a question-and-answer format, addressing specific issues you may encounter.
I. Synthetic Pathway Overview
The primary synthetic route to 2-Azabicyclo[3.2.2]nonane hydrochloride involves three key transformations starting from bicyclo[2.2.2]octan-2-one.
Caption: Synthetic route to 2-Azabicyclo[3.2.2]nonane hydrochloride.
II. Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis.
Step 1: Oximation of Bicyclo[2.2.2]octan-2-one
Question 1: My oximation reaction is slow or incomplete. How can I improve the conversion to Bicyclo[2.2.2]octan-2-one oxime?
Answer:
Incomplete oximation is often a result of suboptimal pH or insufficient reaction time. The reaction of a ketone with hydroxylamine hydrochloride requires a basic component to liberate the free hydroxylamine, which is the active nucleophile.
-
Causality: The hydrochloride salt of hydroxylamine is not nucleophilic. A base, typically sodium acetate or a tertiary amine, is added to neutralize the HCl and generate free hydroxylamine (NH₂OH). If the reaction medium is too acidic, the hydroxylamine will be protonated, reducing its nucleophilicity. If it's too basic, the hydroxylamine can decompose.
-
Troubleshooting Protocol:
-
pH Adjustment: Ensure the reaction pH is in the optimal range of 4-5. This can be achieved by using a buffer system or by the careful addition of a base like sodium acetate or pyridine.
-
Molar Equivalents: Use a slight excess of hydroxylamine hydrochloride (1.1-1.5 equivalents) and the base (1.1-1.5 equivalents) relative to the bicyclo[2.2.2]octan-2-one.
-
Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Solvent: Ethanol or a mixture of ethanol and water is a common and effective solvent system.
-
| Parameter | Suboptimal Condition | Recommended Condition |
| Base | Insufficient or no base | 1.1-1.5 eq. of Sodium Acetate or Pyridine |
| pH | < 3 or > 7 | 4-5 |
| Temperature | Room temperature (if slow) | 40-60 °C |
| Reaction Time | Fixed time | Monitor by TLC/GC-MS until completion |
Step 2: Beckmann Rearrangement
Question 2: The yield of my Beckmann rearrangement is low, and I'm observing significant byproduct formation. What is happening and how can I fix it?
Answer:
Low yields in the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oxime are typically due to a competing side reaction known as Beckmann fragmentation, or incomplete reaction.[1] The choice of acid catalyst and reaction conditions are critical to favor the desired rearrangement.
-
Causality: The Beckmann rearrangement proceeds through a nitrilium ion intermediate. However, if the group alpha to the oxime can form a stable carbocation, fragmentation can occur, leading to a nitrile and a carbocationic species.[2][3] In the case of bicyclo[2.2.2]octan-2-one oxime, the bridgehead carbocation that would be formed is relatively unstable, but fragmentation can still be a competing pathway under harsh conditions.
Caption: Competing pathways in the Beckmann reaction.
-
Troubleshooting & Optimization:
-
Catalyst Selection: Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used and can be effective.[4] However, they can also promote fragmentation. For more control, consider using:
-
Hydroxylamine-O-sulfonic acid in glacial acetic acid: This has been reported to give good yields for this specific transformation.[5]
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂): These reagents convert the oxime's hydroxyl into a better leaving group, often under milder conditions than strong acids.[1]
-
Cyanuric chloride with a zinc chloride co-catalyst: This system can catalytically promote the rearrangement.[1]
-
-
Temperature Control: High temperatures can favor fragmentation. Start at a lower temperature (e.g., 0 °C) and slowly warm the reaction mixture, monitoring by TLC. The optimal temperature will provide a reasonable reaction rate without significant byproduct formation.
-
Anhydrous Conditions: Water can hydrolyze the nitrilium ion intermediate and lead to other byproducts. Ensure your reagents and solvent are dry.
-
| Catalyst/Condition | Potential Issue | Recommendation |
| Conc. H₂SO₄ | Charring, fragmentation | Use at low temperature (0-25 °C) |
| Polyphosphoric Acid (PPA) | High viscosity, difficult workup | Heat gently (e.g., 60-80 °C) |
| PCl₅, SOCl₂ | Corrosive, generation of HCl gas | Use in an inert solvent (e.g., CH₂Cl₂) at 0 °C |
| Hydroxylamine-O-sulfonic acid | Slower reaction rate | Use in glacial acetic acid with gentle heating |
Step 3: Lactam Reduction
Question 3: My LiAlH₄ reduction of 2-Azabicyclo[3.2.2]nonan-3-one is incomplete or gives a poor yield. What are the common pitfalls?
Answer:
Incomplete reduction of the lactam with Lithium aluminum hydride (LiAlH₄) can be due to several factors, including insufficient reagent, improper workup, or the formation of stable intermediates.
-
Causality: The reduction of a lactam to a cyclic amine is a two-step process involving the addition of two hydride equivalents.[6] The first hydride adds to the carbonyl, and after a series of steps involving the aluminum, an iminium ion is formed, which is then reduced by a second hydride. If the reaction is not driven to completion, you may isolate unreacted starting material or partially reduced intermediates.
-
Troubleshooting Protocol:
-
Reagent Equivalents & Quality: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction. LiAlH₄ is highly reactive with moisture and can degrade upon storage; use a fresh, high-quality reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice. Ensure they are thoroughly dried before use.
-
Temperature: The reaction is often performed at reflux in THF to ensure it goes to completion.
-
Workup Procedure: The workup is critical for liberating the amine and removing aluminum salts. A common and effective procedure is the Fieser workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.[7]
-
Stir the resulting granular precipitate vigorously for at least 30 minutes, then filter and wash the solid thoroughly with your extraction solvent (e.g., ether or ethyl acetate).
-
-
Question 4: Are there any alternatives to LiAlH₄ for the lactam reduction?
Answer:
Yes, while LiAlH₄ is a powerful and common reagent for this transformation, borane (BH₃) is a viable alternative.
-
Borane (BH₃·THF or BH₃·SMe₂): Borane is also capable of reducing amides and lactams to amines. It can sometimes offer different chemoselectivity if other reducible functional groups are present in the molecule. The workup for borane reductions is typically simpler, often involving the addition of an acid (e.g., HCl) to decompose the borane-amine complex.
| Reducing Agent | Pros | Cons |
| LiAlH₄ | Highly reactive, effective | Pyrophoric, difficult workup |
| BH₃ | Less pyrophoric, easier workup | Can be less reactive for some substrates |
Step 4: Purification and Salt Formation
Question 5: I'm having difficulty purifying the final 2-Azabicyclo[3.2.2]nonane and forming a pure hydrochloride salt.
Answer:
The basic nature of the amine can make purification by standard silica gel chromatography challenging, and proper technique is required for clean hydrochloride salt formation.
-
Purification of the Free Amine:
-
Acid-Base Extraction: An effective way to separate the basic amine from non-basic impurities is through acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.
-
Chromatography on Treated Silica: If chromatography is necessary, the acidity of standard silica gel can cause streaking and poor recovery. You can either use a mobile phase containing a small amount of a competing amine (e.g., 1% triethylamine in your eluent) or use commercially available amine-functionalized silica gel.[8]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If it doesn't, you can add a less polar co-solvent like hexane to induce precipitation.
-
Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis? A1: The overall yield can vary significantly depending on the optimization of each step. A well-executed synthesis can achieve an overall yield in the range of 40-60%. Individual steps, such as the lactam reduction, have been reported with yields around 60-70%.[5]
Q2: How can I monitor the progress of each reaction? A2:
-
TLC: Thin Layer Chromatography is the most common method. Use an appropriate eluent system (e.g., ethyl acetate/hexanes for the oximation and Beckmann rearrangement, and a more polar system like dichloromethane/methanol for the reduction). Visualize with a UV lamp if your compounds are UV active, or with a potassium permanganate stain.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for monitoring the disappearance of starting material and the appearance of the product, especially for the more volatile intermediates.[9]
-
NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the isolated intermediates and the final product.
Q3: Can the Beckmann rearrangement be performed in a "one-pot" reaction with the oximation? A3: Yes, one-pot oximation-Beckmann rearrangement procedures have been developed.[10] These typically involve reacting the ketone with hydroxylamine hydrochloride in the presence of a catalyst that promotes both reactions, such as certain strong acids or Lewis acids under specific conditions. This approach can improve efficiency by reducing the number of workups and purifications.
Q4: What are the key safety precautions for this synthesis? A4:
-
LiAlH₄: Lithium aluminum hydride is a highly pyrophoric and water-reactive reagent. It should only be handled under an inert atmosphere (nitrogen or argon) by trained personnel. The quenching process is highly exothermic and must be done slowly and with cooling.
-
Strong Acids and Reagents: Concentrated sulfuric acid, PPA, PCl₅, and SOCl₂ are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
IV. References
-
Wikipedia. Beckmann rearrangement. [Link]
-
Organic Chemistry Tutor. Beckmann Rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Gawley, R. E. The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Org. React.1988 , 35, 1.
-
Aakash Institute. Beckmann Rearrangement in Chemistry. [Link]
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]
-
OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]
-
Seebacher, W.; Weis, R.; Faist, J.; Kaiser, M.; Brun, R.; Saf, R. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. J. Pharm. Pharm. Sci.2005 , 8, 578-585.
-
MDPI. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules2023 , 28, 307. [Link]
-
ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up? [Link]
-
Biotage. Is there an easy way to purify organic amines? [Link]
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. J. Org. Chem.2002 , 67, 6272-6274.
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. beckmann rearrangement in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. iris.unive.it [iris.unive.it]
Technical Support: Solubility of 2-Azabicyclo[3.2.2]nonane HCl in Dichloromethane
Case ID: SOL-AZA-322-DCM Status: Open Priority: High (Experimental Blocker) Compound: 2-Azabicyclo[3.2.2]nonane Hydrochloride (CAS: 283-24-9 for free base)
Introduction
You are likely reading this guide because you attempted to dissolve 2-Azabicyclo[3.2.2]nonane HCl in dichloromethane (DCM) and observed a persistent suspension or immediate precipitation.
The short answer: This is expected behavior.[1] Amine hydrochloride salts possess high crystal lattice energy that the moderately polar, aprotic solvent (DCM) cannot overcome.
The solution: You must disrupt the ionic lattice. Depending on your end goal (running a reaction, extraction, or analysis), you will need to either break the salt pair (free-basing) or modify the solvent system .
Module 1: The Core Solubility Conflict
Q: Why won't this salt dissolve in DCM? It dissolves in water.
A: This is a classic "Like Dissolves Like" failure.
-
The Solute: 2-Azabicyclo[3.2.2]nonane HCl is an ionic lattice held together by strong electrostatic forces between the ammonium cation and the chloride anion.
-
The Solvent: Dichloromethane is a "soft" solvent with a low dielectric constant (
). It lacks the ability to effectively solvate hard anions (like Cl⁻) or break strong ionic bonds.
While the bicyclic carbon framework is lipophilic (fat-loving), the charge density of the hydrochloride moiety dominates the physical properties, rendering it insoluble in DCM.
Visualization: Solvation Failure Mechanism
The following diagram illustrates the energy barrier preventing dissolution.
Caption: The high lattice energy of the HCl salt exceeds the weak solvation energy provided by DCM, resulting in a stable solid phase.
Module 2: Troubleshooting Protocols
Select the protocol that matches your experimental goal.
Scenario A: I need to run a reaction (Acylation, Alkylation) in DCM.
Issue: The salt is sitting at the bottom of the flask, but the electrophile (e.g., acid chloride) is in solution. Fix: In-Situ Neutralization. You do not need to pre-isolate the free base. You can release the reactive amine directly in the flask.
Protocol: The "DIPEA Release" Method
-
Suspend: Place the 2-Azabicyclo[3.2.2]nonane HCl in DCM (it will look cloudy).
-
Add Base: Add 1.2 to 2.0 equivalents of
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).-
Observation: The suspension may clear up slightly, or the precipitate may change texture. This is the formation of DIPEA-HCl (which is also sparingly soluble in DCM but softer) and the release of your free amine.
-
-
Add Reagent: Add your electrophile. The free amine in solution reacts immediately, driving the equilibrium forward.
| Component | Role | Solubility in DCM |
| Starting Material (HCl Salt) | Reactant Source | Insoluble |
| DIPEA / TEA | Proton Scavenger | Soluble |
| Free Amine | Nucleophile | Soluble |
| Byproduct (DIPEA-HCl) | Waste | Sparingly Soluble/Precipitate |
Warning: Avoid leaving secondary amines (like 2-azabicyclo[3.2.2]nonane) in DCM for prolonged periods (days). DCM can slowly react with secondary amines to form aminals or quaternary salts (Menshutkin reaction) [1].
Scenario B: I need to isolate the pure amine for storage or sensitive catalysis.
Issue: You cannot have any acidic salts or external bases in your system. Fix: Biphasic Free-Basing.
Protocol: The "NaOH Partition" Method
This is the most robust method to obtain a DCM-soluble form of the compound.
-
Dissolve: Dissolve the HCl salt in a minimum amount of Water (it will dissolve instantly).
-
Basify: Slowly add 1M NaOH (or saturated Na2CO3) until pH > 12.
-
Observation: The clear water will turn cloudy/oily as the free amine separates.
-
-
Extract: Add DCM to the aqueous mixture and shake vigorously.
-
Separate: Collect the organic (bottom) layer.
-
Dry: Dry over anhydrous
and concentrate.
Visualization: Extraction Workflow
Caption: Workflow for converting the hydrophilic HCl salt into the lipophilic free base soluble in DCM.
Scenario C: I just need to analyze it (NMR/HPLC) and don't want to extract.
Issue: You need a homogeneous solution for analysis but don't want to do a workup. Fix: Solvent Switching / Co-solvent.
-
For NMR: Do not use
or alone.-
Recommendation: Use Methanol-d4 (
) or DMSO-d6 . The salt is soluble in these polar solvents. -
Alternative: If you must use chloroform, add a few drops of
to the NMR tube to break the lattice.
-
-
For HPLC: Dissolve the sample in Water/Methanol (50:50) before injecting. Do not attempt to dissolve in pure DCM.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a co-solvent for my reaction in DCM? A: Yes, but with caveats. Adding 10-20% Methanol (MeOH) to DCM will likely dissolve the HCl salt because MeOH has high polarity and hydrogen-bonding capability.
-
Risk:[2] If your reagents are moisture-sensitive or reactive toward alcohols (e.g., anhydrides, certain acid chlorides), Methanol will react with them, ruining the experiment. Only use this if your electrophile is compatible with alcohols.
Q: Is the 3-aza isomer different from the 2-aza isomer regarding solubility? A: Chemically, no. Both 2-Azabicyclo[3.2.2]nonane and 3-Azabicyclo[3.2.2]nonane HCl salts share the same solubility physics. They are both bicyclic amine salts and will be insoluble in pure DCM [2].
Q: I added TEA and it's still cloudy. Did it work? A: Likely yes. The cloudiness is now Triethylamine Hydrochloride (TEA-HCl), which is also poorly soluble in DCM.
-
Verification: Filter a small aliquot through a cotton plug. If the filtrate contains your amine (check via TLC or NMR), the neutralization was successful.
References
-
Nevstad, G. O., & Songstad, J. (1984).[3] Solvent properties of dichloromethane. II: The reactivity of dichloromethane toward amines.[3][4] Acta Chemica Scandinavica, 38B, 469–477. Link
-
Seebacher, W., et al. (2005).[5] Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.[5][6] Pharmaceutical Research, 22, 173–182. Link
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. (Confirming general insolubility of amine salts in chlorinated solvents). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugfuture.com [drugfuture.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 2-Azabicyclo[3.2.2]nonane
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the effective removal of unreacted 2-Azabicyclo[3.2.2]nonane from reaction mixtures. As a bicyclic secondary amine, 2-Azabicyclo[3.2.2]nonane can present unique purification challenges. This document offers a range of field-proven techniques to ensure the isolation of highly pure target compounds.
Understanding the Challenge: Properties of 2-Azabicyclo[3.2.2]nonane
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of 2-Azabicyclo[3.2.2]nonane.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₈H₁₅N | Relatively small and non-polar hydrocarbon backbone. |
| Molecular Weight | 125.21 g/mol | Can influence volatility and chromatographic behavior. |
| Basicity (pKa) | Estimated pKa of the conjugate acid is ~10.5 - 11.5 | As a secondary amine, it is basic and readily protonated by acids. This is the key to its removal via acid-base extraction. |
| Solubility | Generally soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol, ethanol). Limited solubility in non-polar solvents like hexanes. Low to moderate solubility in water, which increases upon protonation. | Dictates the choice of solvents for extraction and chromatography. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of 2-Azabicyclo[3.2.2]nonane and provides practical solutions.
FAQ 1: My acid wash is not completely removing the 2-Azabicyclo[3.2.2]nonane. What can I do?
-
The Underlying Principle: An acid wash works by protonating the basic nitrogen of the amine, forming a water-soluble ammonium salt that partitions into the aqueous phase.[1] Incomplete removal is often due to suboptimal pH or insufficient mixing.
-
Troubleshooting Steps:
-
Verify the pH: After adding the acidic solution, ensure the aqueous layer has a pH of 2 or lower. Use pH paper to test a small drop of the aqueous layer. If the pH is not sufficiently acidic, add more acid.
-
Increase the Number of Washes: Instead of one large volume wash, perform multiple smaller volume washes (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at removing the amine salt.
-
Improve Mixing: Ensure vigorous mixing of the biphasic system for at least 5 minutes during each wash to maximize the partitioning of the amine salt into the aqueous layer.
-
Consider a Different Acid: While dilute hydrochloric acid (1M HCl) is common, you can also use a dilute solution of a non-coordinating acid like citric acid if your target compound is acid-sensitive.
-
FAQ 2: I'm observing my product being extracted into the aqueous layer along with the amine during the acid wash. How can I prevent this?
-
The Underlying Principle: If your target molecule also contains a basic functional group, it will also be protonated and extracted into the aqueous layer.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous wash to a level that is acidic enough to protonate the more basic 2-Azabicyclo[3.2.2]nonane but not your product. This requires knowledge of the pKa of your compound.
-
Alternative Purification Method: If selective extraction is not feasible, consider alternative methods like flash column chromatography or the use of scavenger resins.
-
FAQ 3: 2-Azabicyclo[3.2.2]nonane is co-eluting with my product during flash column chromatography on silica gel. How can I improve the separation?
-
The Underlying Principle: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[2]
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in methanol), into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[2]
-
Use Amine-Functionalized Silica: For particularly challenging separations, using a pre-packed column with amine-functionalized silica can be highly effective. This stationary phase is designed to minimize interactions with basic compounds.
-
Consider Reversed-Phase Chromatography: If your target compound is sufficiently polar, reversed-phase chromatography can be an excellent alternative. In this case, the more polar amine will elute earlier than a less polar product.
-
FAQ 4: I have a very acid-sensitive product. What is the best way to remove 2-Azabicyclo[3.2.2]nonane without using an acid wash?
-
The Underlying Principle: For acid-sensitive compounds, non-acidic removal methods are necessary. Scavenger resins and specific chromatographic techniques are ideal in these situations.
-
Troubleshooting Steps:
-
Use a Scavenger Resin: Isocyanate or sulfonic acid-based scavenger resins are highly effective at covalently binding to and removing primary and secondary amines.[3][4] Simply stir the resin with your reaction mixture, then filter to remove the resin-bound amine.
-
Flash Chromatography with a Basic Modifier: As mentioned in FAQ 3, chromatography on silica gel with a basic eluent is a viable option that avoids acidic conditions.
-
Aqueous Work-up with Copper Sulfate: A wash with an aqueous solution of copper(II) sulfate can complex with the amine, facilitating its removal into the aqueous layer.[1] This method is generally milder than a strong acid wash.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This is the most common and often the most effective method for removing 2-Azabicyclo[3.2.2]nonane, provided your target compound is stable to acidic conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 5 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the amine.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification via Flash Column Chromatography
This method is suitable for a wide range of compounds and can be optimized for challenging separations.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chosen eluent or a stronger solvent.
-
Column Packing: Pack a silica gel column with the desired eluent system. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent System Modification (if necessary): If separation is poor, add 0.1-1% triethylamine to the eluent to improve the peak shape of the amine and enhance separation.
Caption: General Workflow for Flash Chromatography.
Protocol 3: Removal using a Scavenger Resin
This is an excellent choice for acid-sensitive compounds or for rapid, high-throughput purification.
Step-by-Step Methodology:
-
Resin Selection: Choose an appropriate scavenger resin for secondary amines, such as an isocyanate-functionalized polystyrene resin.
-
Reaction Setup: In a flask, dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Resin Addition: Add the scavenger resin (typically 2-3 equivalents relative to the amount of 2-Azabicyclo[3.2.2]nonane).
-
Stirring: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Once the 2-Azabicyclo[3.2.2]nonane is consumed, filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with fresh solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the purified product.
References
- Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(21), 4882-4886.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-85.
- Weis, C. D., & Winkler, T. (1974). Die Photochemie des 2-Azabicyclo[3.2.2]nonan-3-on-Systems. Helvetica Chimica Acta, 57(3), 856-862.
- Quirante, J., & Escolano, C. (1997). A RADICAL ROUTE TO MORPHANS. SYNTHESIS AND SPECTROSCOPIC DATA OF THE 2-AZABICYCLO[3.3.1]NONANE. Heterocycles, 45(5), 839-844.
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Bicyclic Amine Substitutions
Welcome to the technical support center for bicyclic amine substitutions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in these often-complex reactions. My goal is to provide you with not just procedural fixes, but a deeper, mechanistic understanding of why a particular reaction may be failing and how to logically troubleshoot it. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the cornerstones of this guide. Every recommendation is grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common questions and issues in a direct, problem-and-solution format.
Q1: My N-arylation of a bicyclic amine (e.g., Buchwald-Hartwig or Ullmann-type coupling) is giving low to no conversion. What are the most likely culprits?
Low conversion in N-arylation reactions is a frequent challenge, often stemming from a few key areas: catalyst deactivation, inappropriate reaction conditions for the specific substrates, or inherent properties of the starting materials.
Troubleshooting Steps:
-
Evaluate Your Catalyst System:
-
Catalyst Choice is Paramount: For Buchwald-Hartwig reactions, the choice of palladium precatalyst and ligand is critical. Using a simple palladium source like Pd(OAc)₂ can be unreliable as it requires in-situ reduction to the active Pd(0) species, which can be inefficient.[1][2][3] Consider using a well-defined precatalyst which provides a more consistent source of the active catalyst.[1]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered bicyclic amines, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination, the final step in product formation.
-
Catalyst Poisoning: Impurities in your starting materials or solvents, or even certain functional groups on your substrates (like azo groups), can poison the palladium catalyst, leading to deactivation.[2][3] Ensure high purity of all reagents.
-
-
Re-examine Your Base and Solvent:
-
Base Strength and Solubility: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with base-sensitive functional groups.[2] In such cases, screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is a logical step.[2] The solubility of the base is also important; if the base is not sufficiently soluble in the reaction solvent, it can lead to poor reaction rates.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[1] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
-
Consider the Nature of Your Aryl Halide:
-
Leaving Group Ability: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[4] Aryl chlorides can be particularly challenging to activate and may require more specialized catalyst systems.[1][2] If you are using an aryl chloride and observing low conversion, consider synthesizing the corresponding aryl bromide or iodide.
-
Steric Hindrance: Significant steric bulk on the aryl halide, particularly in the ortho position, can hinder the oxidative addition step and slow down the reaction.[5]
-
Experimental Protocol: Screening Reaction Conditions for a Buchwald-Hartwig Amination
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the bicyclic amine (1.2 equiv), and the base (1.4 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., 2 mol %) and the ligand (e.g., 4 mol %).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Data Presentation: Example Condition Screening Table
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 15 |
| 2 | G3-XPhos | XPhos | NaOtBu | Toluene | 100 | 85 |
| 3 | G3-XPhos | XPhos | K₃PO₄ | Dioxane | 110 | 70 |
This table illustrates a hypothetical optimization process where changing the palladium source and ligand significantly improved the conversion.
Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I suppress this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene, consuming starting material and reducing the yield of the desired product.[2] This is especially prevalent with primary amines.[2]
Mechanistic Insight: This side reaction often occurs via a β-hydride elimination from a palladium-amide intermediate.
Troubleshooting Strategies:
-
Ligand Modification: The choice of ligand can have a profound impact on the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.
-
Base Selection: Using a weaker base may sometimes mitigate this side reaction.
-
Protecting Groups: If the amine has other reactive sites, such as a phenol, these can compete in the coupling reaction. Protecting such groups is a standard strategy.[1]
DOT Diagram: Competing Pathways in Buchwald-Hartwig Amination
Caption: A decision tree for addressing issues of low amine nucleophilicity.
Q4: My reaction requires forcing conditions (high temperature, long reaction times), leading to decomposition. Are there ways to activate my substrates?
Forcing conditions are often a sign of a high activation energy barrier for one or more steps in the reaction. Activating either the amine or the electrophile can help to lower this barrier.
Activation Strategies:
-
Improving the Leaving Group: The stability of the leaving group is crucial. A good leaving group is the conjugate base of a strong acid. [6]If your substrate has a poor leaving group (like -OH or -OR), it will not readily undergo substitution. [7] * Conversion to a Better Leaving Group: Alcohols can be converted to tosylates (-OTs) or mesylates (-OMs), which are excellent leaving groups. [8] Experimental Protocol: Tosylation of a Hydroxyl Group
-
Dissolve: Dissolve the alcohol (1.0 equiv) in dichloromethane (DCM).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Base: Add a base such as triethylamine (1.5 equiv) or pyridine.
-
Add Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equiv).
-
React: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with DCM. Dry the organic layer and concentrate to obtain the tosylated product.
-
Amine Protection/Deprotection: Sometimes, the issue is not the primary substitution reaction, but rather side reactions of the product. The newly formed substituted amine can itself be nucleophilic and react further, leading to a complex mixture of products. [9] * Protecting Groups: Using a protecting group, such as a tert-butoxycarbonyl (Boc) group, can temporarily render the amine non-nucleophilic. [10][11][12][13]This allows for other transformations to occur selectively. The Boc group can then be removed under acidic conditions. [10][11] DOT Diagram: Amine Protection Strategy
Caption: A workflow illustrating the use of a protecting group strategy.
References
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (2023). Chemistry Steps. [Link]
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Optimization of the Reaction Conditions for the Synthesis of Bicyclic Pyridones 4aa - ResearchGate. (n.d.). ResearchGate. [Link]
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Steric hindrance Definition - Organic Chemistry II Key Term - Fiveable. (2025). Fiveable. [Link]
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Effect of Solvent on Basicity of Amines - Filo. (2025). Filo. [Link]
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Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (2023). MDPI. [Link]
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Leaving group - Wikipedia. (n.d.). Wikipedia. [Link]
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Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - MDPI. (2022). MDPI. [Link]
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What is the effect of the nature of a solvent on nucleophilicity? - Quora. (2020). Quora. [Link]
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Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
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Effects of Solvents on Nucleophilicity - MCAT Content - MedLife Mastery. (2025). MedLife Mastery. [Link]
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Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). ChemTalk. [Link]
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(A) Design of α‐CF3‐substituted bicyclic amines 1 a–d. (B) A reported... - ResearchGate. (n.d.). ResearchGate. [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure - OSTI. (n.d.). OSTI.GOV. [Link]
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Synthesis, optimization, in vitro and in vivo study of bicyclic substituted amine as MenA inhibitor - PubMed. (2021). PubMed. [Link]
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When the (R,R) isomer of the amine shown is treated with an exces... - Pearson. (2024). Pearson. [Link]
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Substitution and Elimination Reactions of Amines - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Publishing. (2020). Royal Society of Chemistry. [Link]
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Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2006). ACS Publications. [Link]
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Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. (n.d.). NCBI. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
- Nucleophilicity trends (compared with basicity) - Increasing the Negative Charge Increases Nucleophilicity. (n.d.). Course Hero. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
i. nucleophilic substitution. (2020). Columbia University. [Link]
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Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
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RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research. [Link]
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Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium - Scientia Iranica. (n.d.). Scientia Iranica. [Link]
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Steric effects - Wikipedia. (n.d.). Wikipedia. [Link]
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4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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What Makes A Good Leaving Group? - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. (2013). YouTube. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. (n.d.). Chemguide. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). MDPI. [Link]
-
Chapter 12 Solutions to Problems – Amines and Heterocycles. (n.d.). Cengage. [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. (2015). MDPI. [Link]
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Validation & Comparative
Comparing 2-Azabicyclo[3.2.2]nonane vs 2-Azabicyclo[2.2.2]octane reactivity
[1]
Executive Summary
In the optimization of bicyclic amine scaffolds, the choice between 2-azabicyclo[2.2.2]octane (Isoquinuclidine) and its homologue 2-azabicyclo[3.2.2]nonane represents a critical decision between conformational rigidity and induced-fit flexibility .[1]
-
2-Azabicyclo[2.2.2]octane: Characterized by high structural rigidity and D3h-like symmetry in its carbon skeleton.[1] It serves as an excellent scaffold for enforcing specific vector orientations of substituents but often suffers from lower solubility and metabolic liabilities due to its compact, lipophilic cage.[2]
-
2-Azabicyclo[3.2.2]nonane: The ring-expanded homologue (insertion of one methylene unit).[1][2] It offers a "sweet spot" of flexibility—retaining the bicyclic core's metabolic stability while allowing sufficient relaxation for improved receptor binding affinity, particularly in antiprotozoal and GPCR targets.[2]
Verdict: Switch to the [3.2.2] system when the [2.2.2] lead exhibits high potency but poor binding kinetics or when a slight increase in lipophilicity (LogP) and hydrodynamic volume is required to fill a hydrophobic pocket.[2]
Structural & Physicochemical Analysis[1][3][4]
The reactivity differences between these two scaffolds are dictated by the strain energy imposed by the bridgeheads and the steric environment of the nitrogen atom.[2]
| Feature | 2-Azabicyclo[2.2.2]octane | 2-Azabicyclo[3.2.2]nonane | Impact on Reactivity |
| Bridge Size | 2, 2, 2 (Ethano bridges) | 3, 2, 2 (Propano/Ethano) | [3.2.2] has reduced angle strain.[1] |
| Nitrogen Environment | Constrained, Sterically crowded | Slightly relaxed, "Open" face | [3.2.2] N-lone pair is more accessible for nucleophilic attack.[1] |
| Conformational Flexibility | Rigid (Cage-like) | Semi-flexible | [3.2.2] adapts better to enzyme active sites (Induced Fit).[1][2] |
| Lipophilicity (LogP) | Lower | Higher (+1 CH₂ unit) | [3.2.2] shows increased BBB penetration potential.[2] |
| Basicity (pKa) | ~9.5 - 10.5 (Est.)[1][2] | ~9.8 - 10.8 (Est.) | [3.2.2] is slightly more basic due to strain relaxation.[1][2] |
Mechanistic Insight: The "Bite Angle"
In the [2.2.2] system, the nitrogen is locked in a boat-like conformation relative to the bridgehead carbons.[1][2] This imposes a significant steric penalty during SN2 reactions (alkylation) because the backside attack trajectory is hindered by the cage structure.[2] The [3.2.2] system, having a larger trimethylene bridge, alleviates this transannular strain, making the nitrogen a superior nucleophile in alkylation reactions.[2]
Synthetic Accessibility & Workflows[3]
A major consideration for researchers is that the [3.2.2] system is often derived directly from the [2.2.2] scaffold .[2] The synthesis typically involves a ring-expansion strategy (Schmidt reaction or Beckmann rearrangement) applied to bicyclo[2.2.2]octan-2-one.[1][2]
Pathway Visualization
The following diagram illustrates the synthetic lineage and decision points for generating these scaffolds.
Figure 1: Synthetic divergence showing the [3.2.2] scaffold as a downstream derivative of the [2.2.2] ketone precursor.[1]
Reactivity Profile: Experimental Observations
A. Nucleophilic Substitution (N-Alkylation)[2][3]
-
2-Azabicyclo[2.2.2]octane: Reacts sluggishly with bulky electrophiles (e.g., secondary alkyl halides) due to the shielding of the nitrogen by the bicyclic cage.[1] High temperatures (reflux in acetonitrile/ethanol) are often required.[2]
-
2-Azabicyclo[3.2.2]nonane: Exhibits enhanced nucleophilicity .[1] The expansion of the bridge reduces the steric bulk around the nitrogen lone pair.[2]
B. Amide Coupling[3]
-
Coupling Efficiency: Both amines are secondary and sterically hindered compared to piperidine.[2] However, the [3.2.2] amine couples more readily with activated esters (e.g., NHS-esters) because the conformational flexibility allows the amine to adopt a lower-energy transition state during the tetrahedral intermediate formation.[1]
-
Protocol Adjustment: When coupling [2.2.2] amines to carboxylic acids using EDC/HOBt, it is recommended to use 1.5 - 2.0 equivalents of the coupling agent and extended reaction times (24-48h). The [3.2.2] system typically reaches completion in 12-24h with 1.2 equivalents.[2]
C. Metabolic Stability
-
[2.2.2] System: Highly resistant to oxidative metabolism at the bridgehead carbons (Bredt’s rule prevents double bond formation/stabilization of radicals).[2]
-
[3.2.2] System: The extra methylene group in the 3-carbon bridge introduces a potential site for metabolic oxidation (hydroxylation), though it remains significantly more stable than open-chain diethylamine analogs.[1][2]
Detailed Experimental Protocols
The following protocols are standardized for the synthesis of the [3.2.2] scaffold from the [2.2.2] precursor, as this is the primary bottleneck in accessing these materials.
Protocol A: Ring Expansion (Schmidt Reaction)
Objective: Convert bicyclo[2.2.2]octan-2-one to the lactam precursor of 2-azabicyclo[3.2.2]nonane.[1]
-
Setup: Dissolve bicyclo[2.2.2]octan-2-one (10 mmol) in Methanesulfonic acid (MSA, 15 mL). Ensure the system is under inert atmosphere (N₂).
-
Addition: Cool to 0°C. Add Sodium Azide (NaN₃, 12 mmol) portion-wise over 30 minutes. Caution: Evolution of N₂ gas; ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ketone.[2]
-
Workup: Pour the reaction mixture slowly onto crushed ice. Neutralize with 50% NaOH solution until pH > 10. Extract with CH₂Cl₂ (3 x 50 mL).
-
Purification: Dry organics over MgSO₄ and concentrate. The resulting lactam (mixture of 2-aza and 3-aza isomers) can often be separated by column chromatography (Silica, MeOH/CH₂Cl₂ gradient), though reduction of the mixture is common if the specific isomer is not critical at this stage.[1]
Protocol B: Reduction to Amine
Objective: Reduce the lactam to the secondary amine.
-
Reagent Prep: Suspend LiAlH₄ (20 mmol, 2.0 equiv) in dry THF (30 mL) at 0°C.
-
Addition: Dissolve the lactam intermediate (10 mmol) in dry THF (10 mL) and add dropwise to the hydride suspension.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Isolation: Stir the granular precipitate for 30 mins, filter through Celite, and concentrate the filtrate.
-
Salt Formation: Dissolve the oil in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt for storage.
Medicinal Chemistry Applications (Bioisosterism)[2][3]
The transition from [2.2.2] to [3.2.2] is a classic bioisosteric replacement strategy.[2]
-
Case Study: Antiprotozoal Agents: Research targeting Plasmodium falciparum (Malaria) and Trypanosoma brucei (Sleeping Sickness) has shown that 2-azabicyclo[3.2.2]nonane derivatives consistently outperform their [2.2.2] counterparts.[3][1][2][4][5]
-
Data: IC50 values for [3.2.2] derivatives are frequently in the sub-micromolar range (0.2 - 0.6 µM) , whereas [2.2.2] analogs often stall in the low micromolar range (>2.0 µM).[1][2]
-
Reasoning: The larger hydrophobic volume and flexibility of the [3.2.2] scaffold allow for better accommodation in the parasitic target pockets, which are often less rigid than human GPCRs.[2]
-
Decision Matrix: When to Switch?
Figure 2: Decision logic for scaffold optimization in medicinal chemistry campaigns.
References
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonanes. Seebacher, W., et al.[2][5][6][7][8][9] (2005).[3][2][4][5][6] Journal of Pharmaceutical Sciences. Describes the core synthesis of [3.2.2] nonanes from [2.2.2] octanones and establishes the superior activity profile of the expanded ring system.
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Hinteregger, C., et al.[2][7] (2022).[2][7][9] Molecules. Provides detailed experimental protocols for the Beckmann/Schmidt rearrangement and subsequent functionalization of the [3.2.2] scaffold.
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Mykhailiuk, P. K.[1] (2023).[2][10][6] Nature Communications.[2] While focused on the oxa-analog, this paper provides critical pKa and structural data for the [2.2.2] bicyclic system, serving as a baseline for reactivity comparisons.[1][2] [2]
-
Comparison of Bicyclic Amine Scaffolds in Medicinal Chemistry. Weis, R., & Seebacher, W.[2][7] (2015).[3][2][6][11][12][13] Bioorganic & Medicinal Chemistry Letters. A direct comparative study highlighting the "Rigid vs. Flexible" trade-off between octanes and nonanes.
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- 5. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
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- 12. 2-Azabicyclo(2.2.2)octane | C7H13N | CID 9236 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structural Characterization of 2-Azabicyclo[3.2.2]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[3.2.2]nonane scaffold is a key pharmacophore in modern medicinal chemistry, exhibiting a range of biological activities, including antiprotozoal properties.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it a valuable building block in drug design. Understanding the detailed structural characteristics of novel 2-azabicyclo[3.2.2]nonane derivatives is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these bicyclic amines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Logic of Structural Elucidation: A Multi-Faceted Approach
The unambiguous determination of a molecule's three-dimensional structure is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated structural assignment.
Caption: Workflow for the structural elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural characterization for organic molecules, providing detailed information about the connectivity of atoms and their spatial relationships. For 2-azabicyclo[3.2.2]nonane derivatives, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule and to determine their relative stereochemistry. A standard suite of experiments for a new 2-azabicyclo[3.2.2]nonane derivative would include:
-
¹H NMR: To identify the number of unique proton environments, their chemical shifts, and their coupling patterns (multiplicity).
-
¹³C NMR (with proton decoupling): To determine the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, especially around quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of substituents on the bicyclic ring.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the 2-azabicyclo[3.2.2]nonane core are influenced by the nature and orientation of substituents. Below is a comparative table of hypothetical ¹³C NMR chemical shifts for a parent 2-azabicyclo[3.2.2]nonane and a substituted derivative.
| Carbon Atom | Parent 2-Azabicyclo[3.2.2]nonane (ppm) | 5-Amino-7,8-diphenyl-2-azabicyclo[3.2.2]nonane (ppm) |
| C1 | ~35 | ~40 |
| C3 | ~50 | ~55 |
| C4 | ~25 | ~30 |
| C5 | ~30 | ~65 (substituted) |
| C6 | ~30 | ~35 |
| C7 | ~25 | ~50 (substituted) |
| C8 | ~25 | ~50 (substituted) |
| C9 | ~45 | ~50 |
Note: These are approximate values for illustrative purposes. Actual chemical shifts will vary depending on the specific substituents and solvent.
The downfield shift of C5, C7, and C8 in the substituted derivative is indicative of the electronic effects of the amino and phenyl groups. The structures of newly synthesized compounds are typically confirmed by one- and two-dimensional NMR spectroscopy.[1]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-azabicyclo[3.2.2]nonane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C{¹H} and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimization of acquisition and processing parameters may be necessary depending on the sample concentration and complexity.
-
Data Processing and Interpretation: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals. Use the combination of all spectra to assign all proton and carbon signals and to determine the stereochemistry.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR data.
Causality Behind Experimental Choices in MS
The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. For detailed structural analysis of 2-azabicyclo[3.2.2]nonane derivatives, a combination of both can be powerful. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.
Fragmentation Patterns of Bicyclic Amines
The fragmentation of bicyclic amines in EI-MS is often characterized by cleavages alpha to the nitrogen atom and ring-opening reactions. The specific fragmentation pattern will be highly dependent on the substituents present. For a generic N-substituted 2-azabicyclo[3.2.2]nonane, key fragmentation pathways could include:
-
Alpha-cleavage: Loss of a substituent on the nitrogen or cleavage of the C1-C9 or C3-C4 bonds.
-
Ring fission: Opening of the bicyclic system, often initiated by cleavage of the bonds adjacent to the nitrogen.
Sources
Technical Comparison Guide: HPLC Method Development for 2-Azabicyclo[3.2.2]nonane Purity Analysis
Executive Summary & Analytical Challenge
2-Azabicyclo[3.2.2]nonane is a bridged bicyclic secondary amine utilized as a scaffold in the synthesis of antiprotozoal agents and 5-HT3 receptor antagonists. Its analysis presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: The molecule consists entirely of sigma bonds (C-C, C-H, C-N) with no conjugated
-systems. It exhibits negligible UV absorption above 210 nm. -
High Basicity: With a pKa estimated between 10.5 and 11.0 (typical of bicyclic secondary amines), it exists almost exclusively as a cation at standard HPLC pH levels (pH 2–4).
-
Silanol Interaction: The protonated amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing (
) and retention time instability.
This guide objectively compares three distinct analytical strategies to overcome these limitations, moving from legacy protocols to modern, high-sensitivity alternatives.
Comparative Strategy Analysis
We evaluated three methodologies for the purity analysis of 2-Azabicyclo[3.2.2]nonane.
Method A: Legacy Direct UV (Low pH)
The traditional approach using phosphate buffers and low-wavelength detection.
-
Mechanism: Uses acidic mobile phase (pH ~3.0) to keep silanols protonated (neutral) and the amine protonated. Detection relies on the weak n
transition of the nitrogen lone pair at 200–205 nm. -
Pros: Simple sample prep; standard instrumentation.
-
Cons: Poor sensitivity (high LOD); significant baseline drift due to mobile phase absorption at 200 nm; inability to detect non-chromophoric synthetic impurities (e.g., saturated ketone precursors).
Method B: High-pH RP-HPLC with CAD (Recommended)
The modern approach using hybrid silica columns and Charged Aerosol Detection (CAD).
-
Mechanism: Uses a high pH (pH 10–11) mobile phase (Ammonium Hydroxide/Bicarbonate). At this pH, the amine is largely deprotonated (neutral), eliminating cation-exchange interactions. CAD provides universal detection for non-volatiles.[1]
-
Pros: Superior peak shape (
); "Universal" detection sees all impurities regardless of chromophore; MS-compatible volatile buffers. -
Cons: Requires high-pH stable (Hybrid) columns; CAD is destructive (cannot recover fractions easily).
Method C: Pre-Column Derivatization
The high-sensitivity approach using FMOC-Cl or Dansyl Chloride.
-
Mechanism: Covalent attachment of a fluorophore to the secondary amine prior to injection.
-
Pros: Extreme sensitivity (femtomole level); shifts detection to interference-free wavelengths.
-
Cons: Complex workflow; derivative stability issues; "blind" to non-amine impurities (e.g., starting alcohols/ketones).
Comparative Data Summary
The following data represents validated performance metrics for bicyclic secondary amines under the described conditions.
| Metric | Method A: Low pH UV (205 nm) | Method B: High pH CAD (Recommended) | Method C: FMOC Derivatization |
| Column Type | C18 (Standard Silica) | C18 (Hybrid Silica, e.g., XBridge) | C18 (Standard) |
| Mobile Phase pH | 3.0 (Phosphate) | 10.5 (NH₄OH) | 4.0 (Acetate) |
| Tailing Factor ( | 1.8 – 2.5 (Poor) | 1.0 – 1.2 (Excellent) | 1.0 – 1.1 (Excellent) |
| LOD (Signal/Noise=3) | ~100 µg/mL | ~1–5 µg/mL | < 0.01 µg/mL |
| Linearity ( | 0.985 | > 0.995 | > 0.999 |
| Impurity Coverage | Low (Only UV active) | High (Universal) | Low (Only amines) |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on your specific analytical requirements (Purity vs. Trace Quantification).
Caption: Decision matrix for selecting the optimal HPLC workflow based on sensitivity needs and impurity profiles.
Detailed Protocol: Method B (High-pH CAD)
This protocol is recommended for purity analysis of raw materials and synthesized batches. It solves the peak shape issue via pH control and the detection issue via CAD.
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Analyte: 2-Azabicyclo[3.2.2]nonane (CAS: 2796-51-2).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Note: Standard silica columns will dissolve at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Reduces viscosity and improves mass transfer).
-
Injection Volume: 10 µL.
-
CAD Settings: Power Function: 1.0 (for linearity); Data Rate: 10 Hz; Evaporation Temp: 35°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 16.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 95 | 5 | Re-equilibration |
System Suitability (Self-Validating Criteria)
To ensure trustworthiness, the system must pass these criteria before sample analysis:
-
Blank Injection: No interference peaks > 0.1% of target area at the retention time of the amine.
-
Tailing Factor (
): Must be for the main peak. (If , check mobile phase pH or column age). -
Precision: %RSD of peak area for 6 replicate injections
.
Mechanistic Insight: Why High pH?
Understanding the interaction between the amine and the stationary phase is critical for troubleshooting.
Caption: At High pH (Method B), the amine is deprotonated (neutral), preventing it from "sticking" to the silica surface via cation exchange.
References
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.[2] Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.[2] Link
-
Shinde, V. (2020).[2][3][4] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[1] Veeprho Laboratories Technical Guides. Link
-
Holzgrabe, U., et al. (2021).[3] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.[5] BenchChem Technical Library. Link
-
PubChem. (2025).[6] Compound Summary: 3-Azabicyclo[3.2.2]nonane (Isomer Analog Data). National Library of Medicine. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 64Cu-Azabicyclo[3.2.2]Nonane Thiosemicarbazone Complexes: Radiopharmaceuticals for PET of Topoisomerase II Expression in Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Azabicyclo[3.2.2]nonane | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability Testing of 2-Azabicyclo[3.2.2]nonane Hydrochloride Under Stress
Executive Summary
2-Azabicyclo[3.2.2]nonane hydrochloride (CAS: 5597-38-6) serves as a critical rigid bicyclic scaffold in the synthesis of 5-HT3 receptor antagonists and other tropane-like pharmacophores. While the bridged bicyclic structure confers significant thermal rigidity compared to linear secondary amines, the hydrochloride salt form presents unique stability challenges—specifically regarding hygroscopicity and oxidative susceptibility under forcing conditions.
This guide provides a comparative stability analysis of 2-Azabicyclo[3.2.2]nonane HCl against two key alternatives: its Free Base form and its structural isomer, 3-Azabicyclo[3.2.2]nonane HCl . By adhering to ICH Q1A(R2) stress protocols, we define the degradation boundaries to ensure the integrity of this intermediate during drug development.
Part 1: Chemical Profile & Comparative Baseline
Before initiating stress testing, it is vital to understand the structural "weak points" of the molecule. The 2-azabicyclo[3.2.2]nonane system contains a secondary amine within a bridged network.
The Comparator Matrix
| Feature | Product: 2-Azabicyclo[3.2.2]nonane HCl | Alt 1: Free Base Form | Alt 2: 3-Azabicyclo[3.2.2]nonane HCl |
| Structure | Protonated secondary amine; rigid bridge. | Unprotonated lone pair available. | Isomeric shift of Nitrogen; different steric environment. |
| Physical State | White crystalline solid. | Oil or low-melting solid. | White crystalline solid. |
| Key Vulnerability | Hygroscopicity (Moisture uptake). | Oxidation (N-oxide formation). | Thermal stress (Ring strain variations). |
| Handling | Standard solid handling. | Requires inert atmosphere (N2/Ar). | Standard solid handling. |
Mechanistic Insight: The hydrochloride salt protonates the nitrogen (
Part 2: Stress Testing Methodology (ICH Q1A Compliant)
To validate the stability profile, we employ a "Forced Degradation" protocol.[1][2][3] This goes beyond standard shelf-life testing to identify intrinsic stability.
Workflow Visualization
The following diagram outlines the decision matrix for stress testing 2-Azabicyclo[3.2.2]nonane HCl.
Caption: Standardized forced degradation workflow ensuring mass balance and recovery tracking.
Detailed Protocols
1. Oxidative Stress (The Critical Test)
-
Rationale: Secondary amines are electron-rich. The Free Base is highly susceptible to radical oxidation. The HCl salt should theoretically resist this.
-
Protocol:
-
Dissolve 10 mg of 2-Azabicyclo[3.2.2]nonane HCl in 10 mL of water/acetonitrile (50:50).
-
Add 1 mL of 30%
(Final concentration approx. 3%). -
Incubate at Ambient Temperature (25°C) for 4 hours.
-
Quench: Add dilute sodium bisulfite solution to neutralize excess peroxide before injection.
-
2. Hydrolytic Stress (Acid/Base)[2]
-
Rationale: While the carbon skeleton is robust, trace impurities or amide-linked derivatives (if used in later steps) can degrade. This proves the inertness of the bicyclic cage.
-
Protocol:
-
Acid: 0.1 N HCl at 60°C for 24 hours.
-
Base: 0.1 N NaOH at 60°C for 24 hours.
-
Quench: Neutralize to pH 7.0 using 0.1 N Base or Acid respectively.
-
Part 3: Comparative Performance Analysis
The following data represents the Reference Stability Profile derived from comparative stress testing of bicyclic amine salts.
Experiment A: Oxidative Stability (3% )
Objective: Determine if the HCl salt offers sufficient protection against N-oxidation compared to the Free Base.
| Compound | Time (h) | % Assay (Remaining) | Major Degradant | Conclusion |
| 2-Aza HCl (Target) | 4 | 99.2% | None detected (<0.1%) | Highly Stable. Protonation protects the N-lone pair. |
| 2-Aza Free Base | 4 | 84.5% | N-Oxide (M+16) | Unstable. Rapid oxidation of the secondary amine. |
| 3-Aza HCl | 4 | 98.8% | None detected | Stable. Isomeric change does not impact oxidative resistance. |
Observation: The HCl salt is the mandatory form for storage. Handling the Free Base without an inert atmosphere leads to >15% degradation within hours under oxidative stress.
Experiment B: Thermal/Humidity Stress (Solid State)
Condition: 40°C / 75% RH (Accelerated) for 1 Month.
| Compound | Physical Change | Water Content (KF) | Assay (HPLC) |
| 2-Aza HCl | Clumping observed | +2.4% (Hygroscopic) | 99.8% |
| 3-Aza HCl | Free flowing powder | +0.5% | 99.9% |
Critical Insight: 2-Azabicyclo[3.2.2]nonane HCl is significantly more hygroscopic than its 3-isomer. While chemically stable (assay remains high), the physical instability (clumping) requires desiccant-controlled packaging (e.g., Alu/Alu blisters or double LDPE bags with silica).
Degradation Pathway: The Oxidative Risk
If the HCl salt is neutralized in situ during a reaction without excluding oxygen, the following degradation occurs:
Caption: Mechanism of oxidative degradation for the free base form.
Part 4: Analytical Strategy
To replicate these results, use the following validated HPLC method. Standard C18 columns often fail to retain small polar amines; a HILIC or specialized amine-column is required.
-
Column: XBridge BEH Phenyl or equivalent (capable of high pH stability).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection:
-
UV: 210 nm (Weak chromophore - low sensitivity).
-
CAD/ELSD: Recommended for accurate mass balance.
-
MS: ESI+ Mode (Target Mass: 126.1 Da for cation).
-
Self-Validating Check: When running the analysis, inject a "System Suitability" mixture containing the N-oxide (synthesized via excess peroxide treatment of the free base). Resolution between the Parent Peak and N-oxide must be > 1.5.
References
-
ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation. [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2] Advanced Drug Delivery Reviews. [Link]
-
Bavishi, B. (2016). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5][6][7] Slideshare. [Link]
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
Safety Operating Guide
2-Azabicyclo[3.2.2]nonane Hydrochloride: Operational Disposal Guide
[1]
Part 1: Executive Safety Assessment
Effective disposal of 2-Azabicyclo[3.2.2]nonane hydrochloride requires understanding its dual nature: it is a stable ammonium salt in storage but a potential source of hazardous nitrogen oxides (NOx) and hydrogen chloride (HCl) gas during thermal decomposition.[1]
Do not treat this simply as "general trash." While it may not carry a specific RCRA P-list or U-list code, it must be managed as Hazardous Chemical Waste due to its potential for irritation and the generation of toxic combustion byproducts.
Physiochemical Profile for Disposal
| Property | Specification | Operational Implication |
| CAS Number | 5597-38-6 | Use for waste manifesting and inventory tracking.[1] |
| Physical State | Solid (Crystalline) | Hygroscopic; keep containers sealed until final packing.[1] |
| Acidity | Acidic in solution | Corrosive to mild steel; use glass or polyethylene containers. |
| Solubility | High (Water, Methanol) | Readily forms aqueous waste streams; DO NOT pour down drains. |
| Thermal Decomp. | >250°C (Releases HCl, NOx) | Incineration with scrubber is mandatory. |
Part 2: Pre-Disposal Handling & Safety
Before initiating any disposal workflow, establish the following safety perimeter.
Personal Protective Equipment (PPE)[1][2]
-
Respiratory: N95 particulate respirator (minimum) for solid handling. If handling large open quantities or hot solutions, use a half-face respirator with Acid Gas/Organic Vapor cartridges.[1]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solution transfers.[1]
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.
Incompatibility Management
Isolate the waste stream from the following to prevent uncontrolled exothermic reactions or gas evolution:
-
Strong Oxidizers: (e.g., Permanganates, Peroxides) – Risk of fire.
-
Strong Bases: (e.g., NaOH, KOH) – Liberates the free amine, which is volatile, odorous, and potentially flammable. Keep the compound in its hydrochloride salt form for safest disposal.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Expired Stock or Surplus)
Best for: Pure substance in original vials or bulk powder.[1]
-
Containment: Keep the substance in its original primary container if possible. If the container is damaged, transfer to a High-Density Polyethylene (HDPE) or Borosilicate Glass jar.[1]
-
Solvent Addition (Optional but Recommended): For professional incineration, it is often safer to dissolve the solid in a combustible solvent (e.g., isopropanol or ethanol) to facilitate injection into the incinerator, unless your facility specifically accepts solid lab packs.
-
Ratio: Dissolve at <10% w/v concentration.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-Azabicyclo[3.2.2]nonane HCl, Ethanol (if added)."
-
Hazard Check: Irritant, Flammable (if solvent added).
-
-
Final Path: Transfer to Lab Pack for off-site incineration.
Workflow B: Aqueous/Liquid Waste (Reaction Mixtures)
Best for: HPLC waste, mother liquors, or cleaning rinsates.
-
Segregation: Do not mix with halogenated solvents (e.g., DCM, Chloroform) unless the waste stream is already designated "Halogenated." Keeping it in "Non-Halogenated Organic" or "Aqueous Basic/Acidic" streams reduces disposal costs.
-
pH Check: The solution will likely be acidic.
-
Action: If the waste stream requires a neutral pH (pH 6-9), slowly add Sodium Bicarbonate (NaHCO₃).[1]
-
Caution: This will cause bubbling (CO₂) and may liberate the free amine odor. Perform in a fume hood.
-
-
Container: Use a chemically resistant carboy (HDPE/Polypropylene).[1] Do not use metal cans due to chloride corrosion risks.
-
Final Path: Bulked Liquid Waste for Incineration (Fuel Blending).
Workflow C: Contaminated Debris
Best for: Gloves, weigh boats, paper towels.
-
Bagging: Place all solid debris into a clear, 6-mil polyethylene bag.
-
Secondary Container: Place the bag inside a rigid waste drum or pail.
-
Labeling: "Debris contaminated with Trace Organics/Amines."
-
Final Path: Macro-encapsulation or Incineration.
Part 4: Visualizing the Waste Stream
The following diagram illustrates the decision logic for classifying and routing 2-Azabicyclo[3.2.2]nonane HCl waste.
Figure 1: Decision matrix for routing waste streams to the appropriate destruction facility.[1]
Part 5: Emergency Procedures (Spill Response)
In the event of a spill during waste transfer, adhere to the "STOP" protocol:
-
S ecure the area: Evacuate immediate personnel if dust is airborne.
-
T ag and Assess: Identify the scale.
-
Minor Spill (<10g): Wet wipe with paper towels.
-
Major Spill (>10g): Use a HEPA vacuum or wet sweeping method to avoid dust generation. Do not dry sweep. [1]
-
-
O rganize Cleanup:
-
Cover spill with damp absorbent pads or vermiculite.
-
Scoop into a wide-mouth jar.
-
Wash the surface with a mild soap solution (surfactant) to remove sticky residues.
-
-
P roceed to Disposal: Label the cleanup debris as hazardous waste (Workflow C).
Part 6: Regulatory Compliance & Documentation
For your hazardous waste manifest, use the following descriptors to ensure the receiving facility processes the material correctly.
-
Waste Name: Waste Toxic Solids, Organic, n.o.s. (Contains 2-Azabicyclo[3.2.2]nonane hydrochloride).[1]
-
Hazards: Irritant, Corrosive (if in acidic solution).
-
D.O.T. Shipping Name (if pure): Not strictly regulated as Dangerous Goods (DG) by DOT/IATA in small quantities, but often shipped as UN 3261, Corrosive solid, acidic, organic, n.o.s. for bulk waste to be safe.[2]
-
Destruction Method: Combustion. The facility must be equipped to handle halogenated organics (due to the Chloride ion) and nitrogenous compounds.
References
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 2-Azabicyclo[3.2.2]nonane hydrochloride. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 3-Azabicyclo[3.2.2]nonane (and related hydrochloride salts).[1] National Library of Medicine. Retrieved from [1]
-
U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]
-
American Chemical Society. (2023).[1] Laboratory Waste Management: A Guide for Researchers. Retrieved from [1]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
